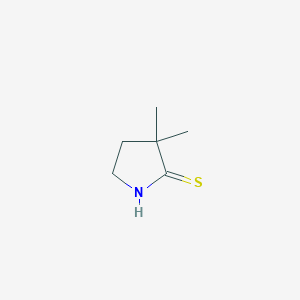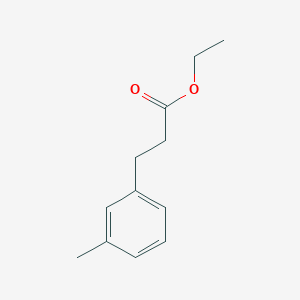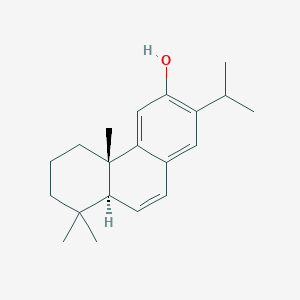
6,7-Dehydroferruginol
説明
6,7-Dehydroferruginol is a natural product found in Calocedrus macrolepis, Calocedrus formosana, and other organisms . It is a useful organic compound for research related to life sciences .
Synthesis Analysis
A stereoselective synthetic route to 6,7-Dehydroferruginol was developed from (S)- (−)-α-cyclocitral . The reaction of 6,7-dehydroferruginol methyl ether with dimethyldioxirane (DMDO) was carried out under various conditions .Molecular Structure Analysis
The molecular formula of 6,7-Dehydroferruginol is C20H28O . The IUPAC name is (4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol .Chemical Reactions Analysis
The analysis and confirmation of the chemical composition of each purified fraction were carried out by GC-FID and GC–MS using an HP-5 column . Reduction of sandaracopimarinal (IV) and 6,7-dehydroferruginol (V) were also reported .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dehydroferruginol is 284.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The exact mass is 284.214015512 g/mol .科学的研究の応用
Application in Alzheimer’s Disease Research
- Specific Scientific Field : Neurology, specifically Alzheimer’s disease research .
- Summary of the Application : 6,7-Dehydroferruginol, a diterpene isolated from sugi wood, has been studied for its potential as a preventive and therapeutic drug for Alzheimer’s disease . The compound was found to reduce the toxicity of beta-amyloid (Aβ), a peptide that is considered a cause of Alzheimer’s disease .
- Methods of Application or Experimental Procedures : The study evaluated the Aβ toxicity reduction effects of 6,7-Dehydroferruginol using a bioassay with Caenorhabditis elegans . The antioxidative activity of 6,7-Dehydroferruginol was also tested using a 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activity test .
- Results or Outcomes : The study found that 6,7-Dehydroferruginol had prominent Aβ toxicity reduction effects, with activity almost equivalent to that of four kinds of anti-Alzheimer active agents that have been reported so far: ginkgolide A, morin, rosmarinic acid, and carnosic acid . The compound also showed antioxidative activity similar to other anti-Alzheimer active agents in the DPPH radical scavenging activity test .
Application in Antibacterial Research
- Specific Scientific Field : Microbiology, specifically antibacterial research .
- Summary of the Application : 6,7-Dehydroferruginol has been studied for its potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
- Methods of Application or Experimental Procedures : The study synthesized a quinone methide diterpene, abietaquinone methide, which possesses potent anti-MRSA and anti-VRE activities, via efficient ortho-oxidation of ferruginol derived from industrially available dehydroabietic acid .
- Results or Outcomes : The study reported the total synthesis and the anti-MRSA and anti-VRE activities of 12 variously oxidized natural abietanes, including 6,7-dehydroferruginol .
Application in Antifungal Research
- Specific Scientific Field : Mycology, specifically antifungal research .
- Summary of the Application : 6,7-Dehydroferruginol has been studied for its antifungal activity .
- Methods of Application or Experimental Procedures : The study compared the antifungal activity of 6,7-Dehydroferruginol with other compounds .
- Results or Outcomes : The study found that 6,7-Dehydroferruginol has less antifungal activity than ferruginol, another compound .
Application in Antibacterial Research
- Specific Scientific Field : Microbiology, specifically antibacterial research .
- Summary of the Application : 6,7-Dehydroferruginol has been studied for its potential as an antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
- Methods of Application or Experimental Procedures : The study synthesized a quinone methide diterpene, abietaquinone methide, which possesses potent anti-MRSA and anti-VRE activities, via efficient ortho-oxidation of ferruginol derived from industrially available dehydroabietic acid .
- Results or Outcomes : The study reported the total synthesis and the anti-MRSA and anti-VRE activities of 12 variously oxidized natural abietanes, including 6,7-dehydroferruginol .
Application in Antifungal Research
- Specific Scientific Field : Mycology, specifically antifungal research .
- Summary of the Application : 6,7-Dehydroferruginol has been studied for its antifungal activity .
- Methods of Application or Experimental Procedures : The study compared the antifungal activity of 6,7-Dehydroferruginol with other compounds .
- Results or Outcomes : The study found that 6,7-Dehydroferruginol has less antifungal activity than ferruginol, another compound .
Safety And Hazards
特性
IUPAC Name |
(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a-tetrahydrophenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-13(2)15-11-14-7-8-18-19(3,4)9-6-10-20(18,5)16(14)12-17(15)21/h7-8,11-13,18,21H,6,9-10H2,1-5H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHINJPZLGMLCY-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)C=CC3C2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)C=C[C@@H]3[C@@]2(CCCC3(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314663 | |
| Record name | 6,7-Dehydroferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dehydroferruginol | |
CAS RN |
34539-84-9 | |
| Record name | 6,7-Dehydroferruginol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34539-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dehydroferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



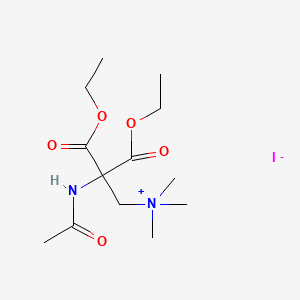
![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
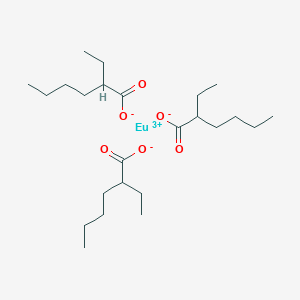
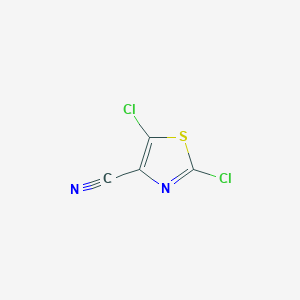
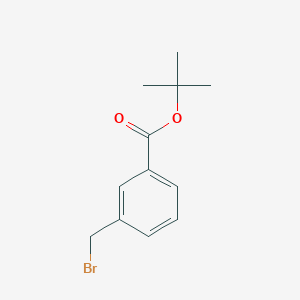
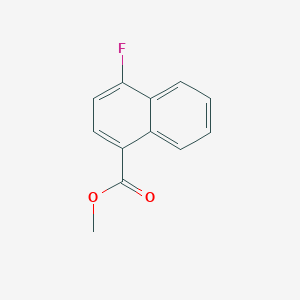
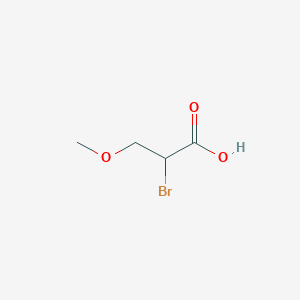
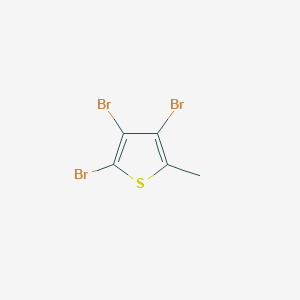
![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)
![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)
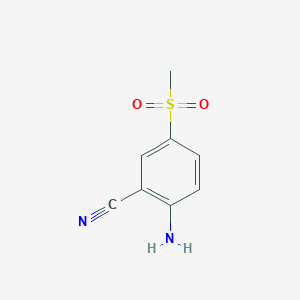
![1,1'-[(Diazomethylene)disulfonyl]bis(2-methylbenzene)](/img/structure/B1602133.png)
